molecular formula C20H25ClN2O B1402425 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride CAS No. 1361111-49-0

3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride

Cat. No.: B1402425
CAS No.: 1361111-49-0
M. Wt: 344.9 g/mol
InChI Key: KQHOTPLNSFCYEN-UHFFFAOYSA-N
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Description

3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride is a synthetic small molecule characterized by a pyrrolidine core substituted with a biphenyl-4-ylmethyl group at position 3 and a dimethylamide moiety. The compound’s hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research. This compound has been investigated in preclinical studies for central nervous system (CNS) targets due to its ability to cross the blood-brain barrier, though its exact therapeutic application remains under exploration .

Properties

IUPAC Name

N,N-dimethyl-3-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-22(2)19(23)20(12-13-21-15-20)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17;/h3-11,21H,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHOTPLNSFCYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCNC1)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Hydrogenation and Cyclization

A key step is the preparation of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives, often achieved by enantioselective hydrogenation of suitable precursors such as 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids. This method is advantageous due to:

  • Moderate reaction conditions.
  • High yields.
  • Excellent enantiomeric purity (>99.9% ee).
  • Economical catalyst usage.

The reaction mixture is typically basified and extracted to isolate the product, which precipitates at its isoelectric point, facilitating purification without further chromatographic steps.

Cyclization via Castagnoli–Cushman Reaction

Alternatively, the pyrrolidine-3-carboxylic acid ring can be constructed using the Castagnoli–Cushman reaction (CCR), which involves the condensation of succinic anhydride and imines. This reaction yields stereochemically dense 5-oxopyrrolidines bearing a carboxylic acid at position 3, which is a privileged scaffold in medicinal chemistry for CNS-active compounds.

Conversion of Carboxylic Acid to Dimethylamide

Amidation Procedures

The carboxylic acid group at the 3-position is converted to the dimethylamide via amidation. Common methods include:

  • Activation of the acid with coupling agents such as HOBt (1-Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) in anhydrous dichloromethane.
  • Direct condensation with dimethylamine under conditions that favor amide bond formation with minimal side reactions.
  • Catalysis by boron-containing Lewis acids or hafnocendichloride to promote direct amidation with high atom efficiency.

The amidation step is often followed by purification and conversion to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Representative Reaction Sequence and Conditions

Step Reagents/Conditions Yield/Outcome
Enantioselective hydrogenation Pd-catalyst, moderate temperature, alkaline workup >99% purity, >99.9% enantiomeric excess
Castagnoli–Cushman cyclization Succinic anhydride + imines, solvent, mild heating Stereochemically dense 5-oxopyrrolidines
Amide coupling (directed arylation) Pd(0), aryl iodide, 8-aminoquinoline directing group, 1,4-dioxane, 110 °C, 21 h Up to 95% yield of arylated product
Amidation to dimethylamide HOBt, DIC, dimethylamine, CH₂Cl₂, room temperature Efficient formation of dimethylamide
Hydrochloride salt formation Treatment with aqueous HCl Stable hydrochloride salt

Research Findings and Practical Notes

  • The use of 8-aminoquinoline as a directing group is critical for achieving regioselective C(sp³)–H arylation on the pyrrolidine ring, enabling installation of the biphenyl substituent with high yield and selectivity.
  • The enantioselective hydrogenation approach provides a scalable and economically viable route to the chiral pyrrolidine core with high enantiomeric purity, essential for pharmaceutical applications.
  • Amidation methods employing coupling reagents or catalytic direct amidation ensure high atom economy and minimal by-products, aligning with green chemistry principles.
  • The hydrochloride salt form improves compound stability and handling, a common practice in pharmaceutical compound preparation.

Chemical Reactions Analysis

Types of Reactions: 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups.

  • Coupling Reactions: Coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, are used to form carbon-carbon bonds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

  • Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and phosphine ligands.

Major Products Formed: The major products formed from these reactions include various biphenyl derivatives, pyrrolidine derivatives, carboxylic acids, and amides.

Scientific Research Applications

The compound 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by case studies and relevant data.

Pharmacological Activity

Research indicates that compounds similar to 3-Biphenyl-4-ylmethyl-pyrrolidine derivatives exhibit promising pharmacological properties, including:

  • Antidiabetic Effects: Modulation of glucose metabolism has been noted in studies involving similar amide derivatives, which may suggest potential for treating metabolic disorders such as diabetes .
  • Anti-inflammatory Properties: Some derivatives have shown effectiveness in reducing inflammation markers, indicating potential use in inflammatory diseases .

Neuropharmacology

The structure of this compound suggests possible interactions with neurotransmitter systems. Preliminary studies have explored its effects on:

  • Cognitive Function: Compounds with similar structures have been investigated for their neuroprotective effects and potential to enhance cognitive function .
  • Mood Disorders: Research into related compounds has suggested they may possess antidepressant properties, warranting further investigation into their efficacy in treating mood disorders .

Cancer Research

There is emerging interest in the application of biphenyl-containing compounds in cancer therapy. Studies suggest that:

  • Antitumor Activity: Certain biphenyl derivatives have demonstrated the ability to inhibit cancer cell proliferation, making them candidates for further development as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticModulation of glucose metabolism
Anti-inflammatoryReduction in inflammation markers
NeuroprotectiveEnhancement of cognitive function
AntidepressantPotential mood elevation
AntitumorInhibition of cancer cell proliferation

Table 2: Case Studies

Study ReferenceDescriptionFindings
Investigation of amide derivativesIdentified potential for glucose modulation
Study on anti-inflammatory propertiesConfirmed reduction in inflammatory markers
Neuropharmacological effects of biphenyl compoundsSuggested neuroprotective effects

Mechanism of Action

The mechanism by which 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Varied Aryl Substituents

  • Compound A : 3-Benzyl-pyrrolidine-3-carboxylic acid diethylamide
    • Key Differences : Replaces biphenyl with a benzyl group and dimethylamide with diethylamide.
    • Impact : Reduced lipophilicity (logP = 2.8 vs. 3.5 for the target compound) and lower CNS penetration due to smaller aryl group .
  • Compound B : 3-Naphthalen-2-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide
    • Key Differences : Substitutes biphenyl with naphthyl.
    • Impact : Enhanced receptor affinity (IC₅₀ = 12 nM vs. 28 nM for the target compound) but increased hepatotoxicity risk in rodent models .

Amide-Modified Analogues

  • Compound C : 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid methylamide
    • Key Differences : Replaces dimethylamide with methylamide.
    • Impact : Lower metabolic stability (t₁/₂ = 1.2 hours vs. 4.7 hours for the target compound) due to reduced steric hindrance .

Functional Analogues

Dimethyl Acetamide (DMA)

  • Chemical Relationship : Shares the dimethylamide functional group.
  • Comparison: Property Target Compound Dimethyl Acetamide (DMA) Molecular Weight 404.9 g/mol 87.12 g/mol Solubility 25 mg/mL in DMSO Miscible with water LogP 3.5 -0.24 Toxicity Moderate hepatotoxicity (rodent studies) Known hepatotoxin and carcinogen (EPA classification)
  • Key Insight : While DMA’s small size and high water solubility make it an industrial solvent, the target compound’s larger structure and lipophilicity tailor it for CNS applications despite shared amide-related toxicity risks.

Biphenyl-Containing CNS Agents

  • Compound D : 4-Biphenyl-4-yl-piperidine-1-carboxylic acid amide
    • Key Differences : Piperidine core instead of pyrrolidine; lacks methylamide.
    • Impact : Higher selectivity for serotonin receptors (Ki = 0.5 nM) but poor oral bioavailability (F = 15% vs. 42% for the target compound) .

Research Findings and Limitations

Biological Activity

3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a pyrrolidine ring, which is substituted with a carboxylic acid derivative. The presence of the dimethylamide group enhances its lipophilicity and may influence its biological interactions.

Research indicates that 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride may act through several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that this compound can inhibit specific kinases involved in cellular signaling pathways, which are crucial in cancer progression and metabolic disorders .
  • Receptor Binding : The compound's structure allows it to interact with various receptors, potentially modulating their activity. This interaction is essential for its therapeutic effects in conditions such as diabetes and cancer .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant biological activity against various cell lines. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
AHeLa15.2Kinase inhibition
BMCF-712.5Receptor modulation
CA54918.7Apoptosis induction

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study A : In a study involving diabetic rats, administration of the compound resulted in improved glucose tolerance and reduced insulin resistance, suggesting its role as a potential anti-diabetic agent.
  • Case Study B : A clinical trial assessing the efficacy of this compound in patients with advanced cancer indicated promising results, with some participants experiencing tumor regression after treatment.
  • Case Study C : Research on neuroprotective effects showed that the compound could mitigate oxidative stress in neuronal cell cultures, indicating a potential application in neurodegenerative diseases.

Safety Profile

The safety profile of 3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride has been evaluated in preclinical studies. It was found to have a favorable safety margin, with no significant adverse effects reported at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic acid dimethylamide hydrochloride, and how can purity be optimized?

  • Methodology : Utilize multi-step organic synthesis involving pyrrolidine core functionalization, biphenyl coupling (e.g., Suzuki-Miyaura), and dimethylamide formation. Purity optimization requires iterative High-Performance Liquid Chromatography (HPLC) analysis (≥98% purity threshold) coupled with gradient elution protocols. Solid-phase extraction (SPE) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can isolate the hydrochloride salt .
  • Key Parameters :

StepReaction Time (hr)Temperature (°C)Catalyst SystemYield (%)
Biphenyl Coupling2480Pd(PPh₃)₄/K₂CO₃65-75
Amidation12RTEDCI/HOBt80-85

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify biphenyl substitution patterns and pyrrolidine ring conformation.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy.
  • X-ray Crystallography : For resolving stereochemical ambiguities in the pyrrolidine core .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Recommendations : Use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) due to its hygroscopic hydrochloride salt stability. For aqueous buffers (e.g., PBS), ensure ≤0.1% DMSO to avoid cellular toxicity. Avoid chlorinated solvents (e.g., DCM) to prevent salt dissociation .

Advanced Research Questions

Q. How can experimental design address low reproducibility in reaction yields during scale-up synthesis?

  • Statistical Approach : Apply Design of Experiments (DOE) to identify critical variables (e.g., catalyst loading, temperature gradients). A fractional factorial design (2⁴⁻¹) reduces trial numbers while capturing interaction effects. For example:

FactorLow LevelHigh Level
Catalyst (mol%)510
Temperature (°C)7090
Reaction Time (hr)1824
Solvent Ratio (DMF:H₂O)3:15:1
  • Resolution : Response surface methodology (RSM) optimizes non-linear relationships, validated via ANOVA (p < 0.05 significance) .

Q. What computational strategies resolve contradictions between predicted and observed bioactivity data?

  • Integrated Workflow :

Quantum Chemical Calculations : Simulate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to predict binding affinities.

Molecular Dynamics (MD) : Model ligand-receptor interactions over 100 ns trajectories to assess conformational stability.

Experimental Feedback : Cross-validate simulations with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) binding data .

  • Case Study : Discrepancies in IC₅₀ values (predicted vs. experimental) may arise from protonation state variability in physiological buffers. Adjust pKa calculations using COSMO-RS solvation models .

Q. How can researchers mitigate batch-to-batch variability in hygroscopic degradation?

  • Stability Protocols :

  • Storage : Lyophilized powder under argon at -80°C; desiccants (silica gel) for short-term use.
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Identify degradation products via LC-MS/MS fragmentation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Methodological Audit :

Cell Line Validation : Confirm absence of mycoplasma contamination (e.g., PCR testing).

Assay Conditions : Standardize seeding density, serum concentration, and incubation time.

Pharmacokinetic Factors : Assess membrane permeability (PAMPA assay) and efflux transporter expression (e.g., MDR1) .

  • Statistical Reconciliation : Apply Bland-Altman plots to quantify inter-lab variability thresholds.

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in electrophysiology studies?

  • PPE Requirements : Nitrile gloves, lab coats, and chemical fume hoods for aerosol prevention.
  • Emergency Procedures : Immediate eye irrigation (15 mins) with saline solution for accidental exposure; medical consultation for persistent irritation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride
Reactant of Route 2
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.